molecular formula C11H7BrF3N B1439054 4-bromo-2-methyl-8-(trifluoromethyl)quinoline CAS No. 1070879-58-1

4-bromo-2-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B1439054
CAS No.: 1070879-58-1
M. Wt: 290.08 g/mol
InChI Key: VJVRBBWVMROPSN-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-8-(trifluoromethyl)quinoline is an organic compound with the molecular formula C11H7BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications .

Scientific Research Applications

4-bromo-2-methyl-8-(trifluoromethyl)quinoline has several applications in scientific research:

Safety and Hazards

4-Bromo-2-methyl-8-trifluoromethylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It’s considered a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline typically involves the bromination of 2-methyl-8-trifluoromethylquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states .

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
  • 3-Bromo-4-chloro-6-trifluoromethylquinoline
  • 3-Bromo-4-hydroxy-6-trifluoromethylquinoline

Comparison: 4-bromo-2-methyl-8-(trifluoromethyl)quinoline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

4-bromo-2-methyl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVRBBWVMROPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653707
Record name 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-58-1
Record name 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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